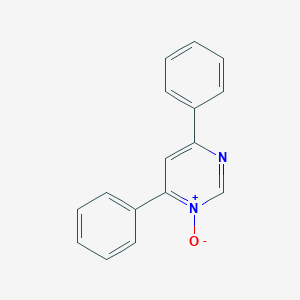
Pyrimidine, 4,6-diphenyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-diphenyl-, 1-oxide is a chemical compound with the molecular formula C14H10N2O. It is commonly referred to as DPO or pyrimidine oxide. DPO is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring composed of four carbon atoms and two nitrogen atoms. DPO has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of DPO is not fully understood, but it is believed to act through the inhibition of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways. DPO has been shown to inhibit the production of ROS in a variety of cell types, including cancer cells and immune cells. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. DPO has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, DPO has some limitations as well. It is relatively insoluble in water, which can limit its use in aqueous solutions. Additionally, DPO can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPO. One area of interest is the development of new synthetic methods for DPO that are more efficient and environmentally friendly. Another area of interest is the development of new applications for DPO in the fields of biochemistry and pharmacology. For example, DPO could be used as a fluorescent probe for the detection of DNA damage in living cells. Additionally, DPO could be used as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of DPO and its potential applications in scientific research.
Métodos De Síntesis
DPO can be synthesized through a variety of methods, including the condensation of 4,6-diphenyl-2-oxypyrimidine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. Other methods of synthesis include the oxidation of 4,6-diphenyl-2-thiouracil with hydrogen peroxide and the reaction of 4,6-diphenyl-2-pyrimidinamine with nitrous acid.
Aplicaciones Científicas De Investigación
DPO has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DPO has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.
Propiedades
Número CAS |
60545-98-4 |
|---|---|
Nombre del producto |
Pyrimidine, 4,6-diphenyl-, 1-oxide |
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-oxido-4,6-diphenylpyrimidin-1-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-17-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
RZLLYRFQUKPWHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



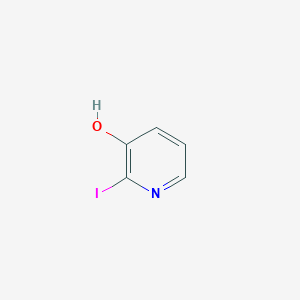

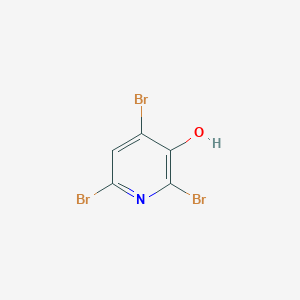

![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)

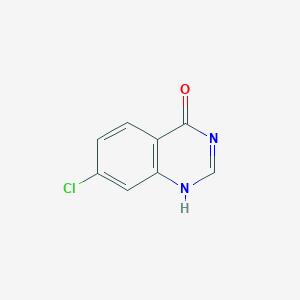


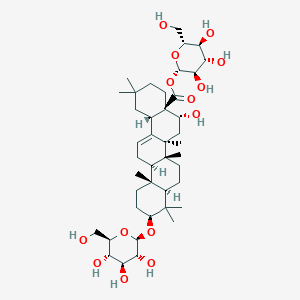

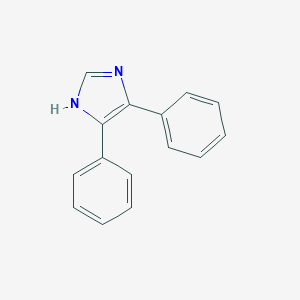
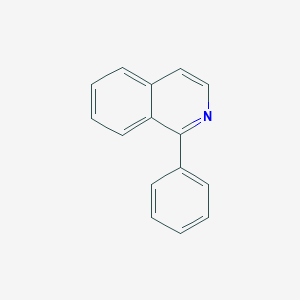
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)